molecular formula C21H14O4 B14957892 2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate

2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate

Cat. No.: B14957892
M. Wt: 330.3 g/mol
InChI Key: IORREJMDMAZPMP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate typically involves the reaction of 2-oxo-2H-chromene derivatives with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or nitric acid are used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its ability to intercalate with DNA makes it a potential anticancer agent by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate is unique due to its specific acetate functional group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl analogs. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and materials.

Properties

Molecular Formula

C21H14O4

Molecular Weight

330.3 g/mol

IUPAC Name

(2-oxo-4-phenylbenzo[h]chromen-7-yl) acetate

InChI

InChI=1S/C21H14O4/c1-13(22)24-19-9-5-8-16-15(19)10-11-17-18(12-20(23)25-21(16)17)14-6-3-2-4-7-14/h2-12H,1H3

InChI Key

IORREJMDMAZPMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C=CC3=C2OC(=O)C=C3C4=CC=CC=C4

Origin of Product

United States

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